molecular formula C17H19N3O3 B459123 ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate

Cat. No.: B459123
M. Wt: 313.35g/mol
InChI Key: PSMSNTXENJIYNO-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. This compound is characterized by its complex structure, which includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with an appropriate aldehyde to form a pyran ring, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran or pyridine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate include other pyran derivatives with different substituents. Examples might include:

  • Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-ethyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-propyl-4-pyridin-4-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-3-5-13-15(17(21)22-4-2)14(11-6-8-20-9-7-11)12(10-18)16(19)23-13/h6-9,14H,3-5,19H2,1-2H3

InChI Key

PSMSNTXENJIYNO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC

Origin of Product

United States

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